4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one
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Overview
Description
4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one is a heterocyclic compound that features a thiazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one typically involves the reaction of 2-fluorophenylpyridine with a suitable thiazine precursor under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. For example, a common method involves the use of triethylamine and dichloromethane as solvents, with the reaction being monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Imidazole Derivatives: Imidazole-containing compounds also exhibit a wide range of chemical and biological properties.
Uniqueness
4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one is unique due to its specific combination of a thiazine ring with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918145-82-1 |
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Molecular Formula |
C18H17FN2OS |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]-1,4-thiazin-3-one |
InChI |
InChI=1S/C18H17FN2OS/c19-16-6-2-1-5-15(16)17-8-7-14(12-20-17)4-3-9-21-10-11-23-13-18(21)22/h1-2,5-8,10-12H,3-4,9,13H2 |
InChI Key |
OAXPIOMGNSKPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C=CS1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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